![molecular formula C23H21F2N7O2 B2890254 (2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-62-5](/img/structure/B2890254.png)
(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a difluorophenyl group, an ethoxyphenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and biologically important compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using various strategies. For instance, 1,2,4-triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The compound has a complex structure with multiple rings including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring. The presence of these rings and the various substituents likely contribute to the compound’s properties and potential biological activity .Scientific Research Applications
Nonlinear Optical Material
This compound has been synthesized and studied as a promising nonlinear optical material . The third-order nonlinear susceptibility (χ(3)) value for the crystal is 369.294 × 10−22 m2 V−2, which is higher than those obtained from a few similar types of molecules . This suggests that the crystal can be considered as a nonlinear optical material .
Medicinal Chemistry
The compound has been used in medicinal chemistry for c-Met inhibition . The c-Met protein kinase is a potential therapeutic target for several types of cancer, and this compound has shown potent inhibitory activity .
GABA A Modulating Activity
The compound has shown GABA A allosteric modulating activity . GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Fluorescent Probes
The compound has been used as a fluorescent probe . Fluorescent probes are used in various fields, including biology and chemistry, to detect specific components or conditions .
Structural Units of Polymers
The compound has been incorporated into polymers for use in solar cells . The incorporation of such compounds into polymers can enhance their properties and make them more suitable for specific applications .
BACE-1 Inhibition
The compound has demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a peptide that accumulates in the brain of individuals with Alzheimer’s disease .
Future Directions
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N7O2/c1-2-34-16-8-6-15(7-9-16)32-22-20(28-29-32)21(26-14-27-22)30-10-12-31(13-11-30)23(33)19-17(24)4-3-5-18(19)25/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMVPPBRFDVRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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